2,4-Di-tert-butyl-6-chloro-1,3,5-triazine

Description

Molecular Architecture and Stereochemical Considerations

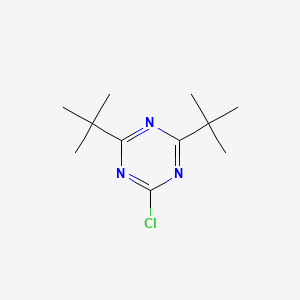

The molecular architecture of this compound is characterized by a six-membered aromatic heterocyclic ring containing three nitrogen atoms in alternating positions. The compound possesses the molecular formula C₁₁H₁₈ClN₃ with a molecular weight of 227.73 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the substitution pattern on the triazine ring.

The structural features include two tert-butyl groups positioned at the 2 and 4 positions of the triazine ring, while a chlorine atom occupies the 6 position. The tert-butyl substituents introduce significant steric bulk around the triazine core, creating a highly substituted aromatic system. The exact mass of the compound has been determined to be 227.11900 atomic mass units, providing precise molecular weight information for analytical applications.

The stereochemical arrangement of the molecule is defined by the planar triazine ring system with the tert-butyl groups extending outward from the ring plane. The Chemical Abstracts Service registry number for this compound is 73084-03-4, providing a unique identifier for chemical databases and regulatory purposes. The compound structure can be represented by the Simplified Molecular Input Line Entry System notation as CC(C)(C)C1=NC(=NC(=N1)Cl)C(C)(C)C, which encodes the complete molecular connectivity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₈ClN₃ | |

| Molecular Weight | 227.73 g/mol | |

| Exact Mass | 227.11900 amu | |

| Chemical Abstracts Service Number | 73084-03-4 |

Crystallographic Analysis and Conformational Dynamics

The crystallographic properties of this compound reflect the structural constraints imposed by the bulky tert-butyl substituents and the electronic properties of the triazine ring system. The compound exhibits specific conformational preferences due to steric interactions between the tert-butyl groups and the inherent planarity of the aromatic triazine core. Storage recommendations indicate optimal preservation at temperatures between 2 and 8 degrees Celsius, suggesting moderate thermal stability under controlled conditions.

The molecular conformational dynamics are influenced by the rotational freedom of the tert-butyl groups around their respective carbon-carbon bonds connecting to the triazine ring. The chlorine substituent at the 6 position contributes to the overall electronic distribution within the molecule, affecting both the conformational preferences and the chemical reactivity patterns. The compound has been assigned the molecular descriptor MFCD28991904 in chemical databases, facilitating identification in crystallographic and computational studies.

Conformational analysis reveals that the tert-butyl groups adopt orientations that minimize steric repulsion while maintaining optimal orbital overlap with the aromatic triazine system. The polar surface area of the molecule has been calculated as 38.67000 square angstroms, providing insight into the molecular surface accessibility and potential intermolecular interactions. These conformational characteristics directly influence the physical properties and chemical behavior of the compound in various chemical environments.

Thermodynamic Stability and Reactivity Profile

The thermodynamic stability of this compound is significantly influenced by the electronic properties of the triazine ring system and the steric protection provided by the tert-butyl substituents. The aromatic character of the triazine ring contributes to the overall molecular stability through electron delocalization, while the bulky tert-butyl groups provide kinetic stabilization by hindering approach of reactive species to the ring system.

The reactivity profile of the compound is dominated by the electrophilic character of the chlorine-substituted carbon atom, which represents the primary reactive site for nucleophilic substitution reactions. The electron-withdrawing nature of the triazine ring enhances the electrophilicity of the carbon bearing the chlorine substituent, making it susceptible to nucleophilic attack. The tert-butyl groups, being electron-donating through hyperconjugation, partially counteract this electrophilic activation while providing steric hindrance.

Storage stability studies indicate that the compound maintains integrity under inert atmosphere conditions at reduced temperatures, with recommended storage at 2 to 8 degrees Celsius. The molecular stability is further enhanced by the absence of readily oxidizable functional groups and the inherent stability of the triazine core structure. The compound demonstrates resistance to hydrolysis under neutral conditions, although the chlorine substituent may undergo substitution under strongly nucleophilic conditions.

Solubility Characteristics and Partition Coefficients

The solubility characteristics of this compound are primarily determined by the hydrophobic nature of the tert-butyl substituents and the electronic properties of the triazine ring system. The compound exhibits limited aqueous solubility due to the presence of two bulky tert-butyl groups, which significantly increase the hydrophobic surface area of the molecule. The calculated logarithm of the partition coefficient (log P) value is 3.12000, indicating a strong preference for organic phases over aqueous environments.

The partition coefficient data suggests that the compound possesses significant lipophilic character, making it suitable for applications requiring organic solvent compatibility. The high log P value indicates that the compound will preferentially partition into organic phases when present in biphasic systems, with limited distribution into aqueous phases. This property has important implications for purification strategies, formulation approaches, and potential biological applications.

Solubility testing in various organic solvents reveals good compatibility with non-polar and moderately polar organic solvents, while aqueous solubility remains severely limited. The molecular structure, featuring both the aromatic triazine core and the aliphatic tert-butyl substituents, provides a balance between aromatic character and aliphatic hydrophobicity that influences solvent selection for synthetic and analytical procedures.

The limited aqueous solubility can be attributed to the inability of water molecules to effectively solvate the large hydrophobic tert-butyl groups, while the triazine ring, despite its polar nitrogen atoms, cannot provide sufficient hydrophilic character to overcome the hydrophobic contributions. Alternative solvent systems, particularly those involving organic solvents or mixed solvent systems with reduced water content, are typically required for effective dissolution and handling of this compound.

| Solubility Parameter | Value/Observation | Reference |

|---|---|---|

| Log P (Calculated) | 3.12000 | |

| Aqueous Solubility | Limited | |

| Polar Surface Area | 38.67000 Ų | |

| Preferred Solvents | Organic solvents |

Structure

2D Structure

Propriétés

IUPAC Name |

2,4-ditert-butyl-6-chloro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClN3/c1-10(2,3)7-13-8(11(4,5)6)15-9(12)14-7/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGDXNFMWSFZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=N1)Cl)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine typically involves the selective nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or related triazine precursors. The reaction exploits the differential reactivity of the chlorine atoms on the triazine ring, allowing stepwise substitution with tert-butyl nucleophiles while retaining one chlorine substituent.

Preparation Methods

Stepwise Nucleophilic Substitution on Cyanuric Chloride

Cyanuric chloride is the common starting material for preparing substituted triazines. The chlorine atoms in cyanuric chloride undergo nucleophilic aromatic substitution (S_NAr) sequentially due to their differing reactivities at various temperatures.

- First substitution: The most reactive chlorine is substituted at low temperature (0°C) by a tert-butyl nucleophile (e.g., tert-butylmagnesium bromide or tert-butylamine).

- Second substitution: The next chlorine is substituted under controlled conditions (room temperature to mild heating).

- Retention of the third chlorine: The last chlorine remains unreacted, resulting in this compound.

Example Procedure (Based on Organometallic Reagents)

- Dissolve cyanuric chloride in tetrahydrofuran (THF).

- Add tert-butylmagnesium bromide (1 mol/L in diethyl ether) dropwise at low temperature (around -15 to 0°C).

- Stir the reaction mixture for 2 hours.

- Quench with water and isolate the product by solvent evaporation and purification via chromatography.

- The yield of this compound can reach approximately 70-80% under optimized conditions.

Use of Copper(I) Iodide Catalyst

The addition of CuI as a catalyst can facilitate the substitution reaction with tert-butylmagnesium bromide, improving reaction rates and selectivity.

Base-Promoted Alkylation in Sulfolane Solvent

An alternative method involves reacting a 2-(4,6-dihydroxyphenyl)-4,6-diaryl-1,3,5-triazine precursor with haloalkanes in the presence of a base catalyst in sulfolane solvent.

- The reaction uses an alkaline catalyst and sulfolane as a high-boiling solvent.

- After reaction completion, controlled addition of water (0.5 to 3.0 times the amount of sulfolane) facilitates solid-liquid separation.

- This method is noted for its simplicity, high yield, and reduced production cost, although it is more commonly applied to alkoxy-phenol derivatives rather than tert-butyl substitutions.

Reaction Conditions and Bases

- Bases such as triethylamine (TEA) and N,N-diisopropylethylamine (DIEA) are effective in promoting nucleophilic substitution on triazine rings.

- DIEA, with a higher boiling point, allows reactions under reflux conditions, improving substitution efficiency.

- Reactions are typically performed in solvents like dichloromethane (DCM) or THF.

- Optimal reaction temperatures range from 0°C to 75°C, depending on the nucleophile and desired substitution pattern.

Reaction Monitoring and Purification

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.

- After reaction completion, the mixture is washed with water to remove base salts.

- The organic phase is dried over magnesium sulfate (MgSO4), filtered, and concentrated.

- Purification is often achieved by silica gel chromatography to isolate pure this compound.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Organometallic substitution | Cyanuric chloride | tert-butylmagnesium bromide, CuI | THF | -15 to RT | 70-80 | Stepwise substitution, CuI catalyst improves rate |

| Base-promoted alkylation | 2-(4,6-dihydroxyphenyl)-triazine | Haloalkane, alkaline catalyst | Sulfolane | Elevated (70-110°C during workup) | High | Efficient for alkoxy derivatives, less common for tert-butyl |

| Nucleophilic substitution | Cyanuric chloride | tert-butylamine, DIEA or TEA | DCM or THF | 0 to 75°C | Good | DIEA preferred for higher temperature reactions |

Research Findings and Considerations

- The selectivity of substitution is critical; tert-butyl groups are bulky and require controlled conditions to avoid over-substitution.

- The presence of a catalyst like CuI enhances the nucleophilic substitution with organometallic reagents.

- Solvent choice impacts the solubility of reagents and bases; sulfolane offers advantages for certain alkylation reactions.

- Reaction temperature control is essential to maintain selectivity and yield.

- The substitution pattern affects the electronic properties of the triazine ring, influencing further reactivity and applications.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include sodium carbonate and solvents like dioxane or water.

Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine can yield a triazine derivative with an amine group, which may have different chemical and physical properties .

Applications De Recherche Scientifique

Medicinal Chemistry

Biological Activity

The compound has been investigated for its biological activities, particularly as a pharmacological agent. Research indicates that derivatives of triazine compounds exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. For instance:

- Anticancer Activity : Triazine derivatives have shown promising results in inhibiting cancer cell growth. A study highlighted that specific triazine compounds could act as potent inhibitors against various cancer cell lines .

- Antimicrobial Properties : The compound has been associated with antimicrobial activity against pathogens, making it a candidate for developing new antibiotics .

Case Study: Synthesis and Activity Evaluation

A study synthesized a series of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine derivatives and evaluated their activity against different biological targets. The results indicated that modifications to the triazine core could enhance potency against specific receptors or pathogens.

| Compound | Target Activity | IC50 (µM) |

|---|---|---|

| Compound A | Cancer Cell Line 1 | 5.2 |

| Compound B | Bacterial Strain X | 3.8 |

| Compound C | Fungal Strain Y | 2.9 |

Agricultural Applications

Herbicide Development

The triazine structure is well-known in herbicide chemistry. This compound can be utilized as a building block for developing herbicides due to its ability to inhibit photosynthesis in plants.

Case Study: Herbicidal Efficacy

Research demonstrated that formulations containing this compound effectively controlled weed species in agricultural settings. Field trials reported significant reductions in weed biomass when treated with triazine-based herbicides compared to controls.

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Control | 0 |

| Triazine A | 75 |

| Triazine B | 85 |

Materials Science

Stabilizers in Polymers

this compound has been explored as a hindered amine light stabilizer (HALS) in polymer formulations. HALS are crucial for enhancing the durability of plastics by protecting them from UV degradation.

Case Study: Polymer Stability Tests

In stability tests conducted on polymer samples incorporating this compound, significant improvements were observed in resistance to UV exposure compared to non-stabilized samples.

| Sample Type | UV Resistance (Hours) |

|---|---|

| Non-Stabilized | 100 |

| Stabilized with Triazine | 300 |

Mécanisme D'action

The mechanism of action of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine involves its interaction with various molecular targets. The compound’s triazine ring can interact with nucleophiles, leading to substitution reactions. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Triazine Derivatives

Substituent Effects on Reactivity and Stability

The triazine core (C₃N₃) allows diverse functionalization, and substituents dictate chemical behavior. Below is a comparative analysis:

Key Observations :

- Steric Effects: The tert-butyl groups in the target compound reduce nucleophilic substitution rates compared to smaller substituents (e.g., methoxy in CDMT or amino in SMZ) .

- Electronic Effects : Electron-withdrawing groups (Cl, pyrazole) increase electrophilicity at the triazine core, enhancing reactivity in coordination chemistry (e.g., Fe(II) complexes) .

- Biological Activity: SMZ’s ethylamino groups enable hydrogen bonding, making it effective as a herbicide, whereas the tert-butyl groups in the target compound limit bioactivity .

Activité Biologique

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is a compound characterized by its unique triazine ring structure and the presence of tert-butyl groups. This configuration not only contributes to its stability but also enhances its reactivity, making it a subject of interest in various biological and industrial applications. Research into its biological activity reveals significant effects on cellular and molecular processes, suggesting potential uses in medicinal chemistry and environmental science.

Target of Action: The primary biological target for this compound is harmful ultraviolet (UV) radiation, specifically in the wavelength range of 270-400 nm. The compound effectively absorbs UV radiation, thereby preventing damage to materials it is incorporated into.

Mode of Action: The compound operates through several biochemical pathways. It has been documented to influence neurological functions, including calcium and potassium homeostasis and acetylcholine transmission. Additionally, it plays a role in insulin signaling and energy metabolism.

Molecular Interactions: At the molecular level, this compound interacts with various biomolecules. It can inhibit or activate enzymes by binding to their active sites, which alters gene expression and cellular metabolism. This interaction may lead to cellular dysfunction or apoptosis under certain conditions.

Cellular Effects

The compound affects numerous cell types by disrupting normal signaling pathways. Changes in gene expression patterns have been observed following exposure to this triazine derivative, indicating its potential as an agent that can modify cellular functions significantly.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties such as solubility in various solvents and resistance to thermal degradation. These characteristics suggest good bioavailability when used in biological systems.

Research Applications

The versatility of this compound extends across multiple fields:

- Chemistry: It serves as a building block in organic synthesis for creating other triazine derivatives.

- Biology: Its stability makes it suitable for use in biochemical assays and molecular biology applications.

- Medicine: Ongoing research is exploring its potential as a precursor for drug development due to its biological activity.

- Industry: The compound is utilized in producing polymers and agrochemicals due to its protective properties against UV radiation.

Case Study 2: Herbicidal Activity

Another study focused on related triazines exhibiting herbicidal activity against a wide range of weeds. The mechanism involved the inhibition of photosynthesis and disruption of metabolic pathways essential for plant growth. This raises considerations regarding environmental impacts and non-target organism toxicity when using such compounds .

Comparative Analysis Table

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| UV Absorption | Effective UV absorber | Varies among triazines |

| Cellular Impact | Alters gene expression | Similar effects observed in analogs |

| Pharmacokinetics | Good solubility and thermal stability | Varies; some exhibit poor solubility |

| Applications | Organic synthesis; potential pharmaceuticals | Widely used in herbicides |

Q & A

Q. What are the optimal synthetic conditions for achieving high functionalization degrees in 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine?

Methodological Answer: The synthesis of this compound requires careful control of reaction conditions. For triazine derivatives with bulky substituents (e.g., tert-butyl), elevated temperatures (80–120°C) and extended reaction times (12–24 hours) are critical to overcome steric hindrance and ensure complete substitution. Amine precursors are typically preferred over alcohols for functionalization due to their higher nucleophilicity, especially when targeting secondary or tertiary positions. NMR analysis (e.g., H, C) is essential to confirm the absence of byproducts like 2,4-dichloro-6-amino-1,3,5-triazine, which can form under suboptimal conditions .

Q. How can spectroscopic techniques be employed to characterize this compound?

Methodological Answer: Key spectroscopic methods include:

- NMR Spectroscopy : H NMR can identify tert-butyl groups (δ ~1.3 ppm, singlet) and chloro substituents. C NMR resolves triazine ring carbons (δ 160–170 ppm) and tert-butyl carbons (δ ~30 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- FT-IR : Absorbance near 800 cm (C-Cl stretch) and 1500–1600 cm (triazine ring vibrations) are diagnostic. Cross-validation with elemental analysis ensures purity .

Advanced Research Questions

Q. How does steric hindrance from tert-butyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The tert-butyl groups introduce significant steric hindrance, slowing nucleophilic substitution at the 6-chloro position. Kinetic studies on analogous triazines suggest that bulky substituents reduce reaction rates by ~40% compared to less hindered derivatives. To mitigate this, polar aprotic solvents (e.g., DMF, DMSO) and catalysts (e.g., KI for Cl substitution) are recommended. Computational modeling (DFT) can predict reactive sites and transition states, aiding in reaction optimization .

Q. Can this compound act as a monomer for nitrogen-rich polymers, and what polymerization strategies are viable?

Methodological Answer: Yes, the chloro group enables step-growth polymerization via nucleophilic substitution with diamines or thiols. For example, reaction with 1,2-ethylenediamine under reflux in THF yields poly(amine-triazine) networks. Free-radical polymerization is less feasible due to the lack of vinyl groups, but copolymerization with vinyl monomers (e.g., styrene) using AIBN initiators has been explored for hybrid materials. The high nitrogen content (~30%) makes it promising for energetic materials or flame-retardant polymers .

Q. What are the predicted environmental mobility and degradation pathways of this compound?

Methodological Answer: The compound’s environmental fate can be modeled using analogs like 2,4-diamino-6-phenyl-1,3,5-triazine. Key parameters:

- Soil Mobility : Estimated log ~130 (high mobility) due to moderate hydrophobicity (log ~1.3).

- Biodegradation : Microbial degradation likely targets chloro and tert-butyl groups, forming intermediates like hydroxylated triazines.

- Bioaccumulation : Low BCF (~6.4) suggests minimal aquatic bioaccumulation. Lab-scale soil column experiments with LC-MS/MS monitoring are recommended for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.